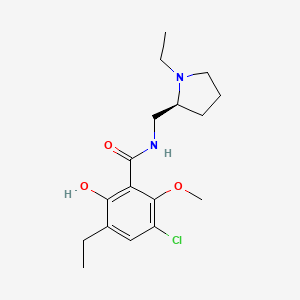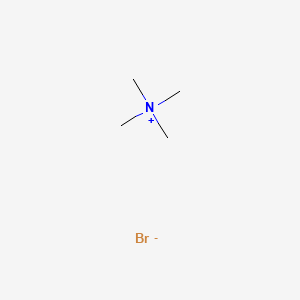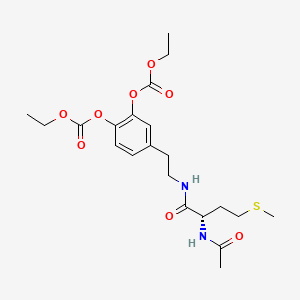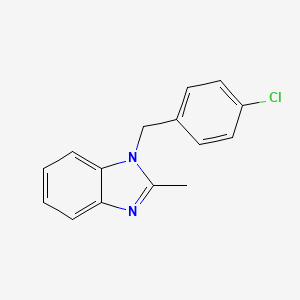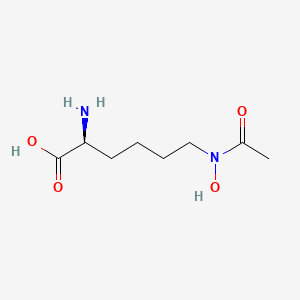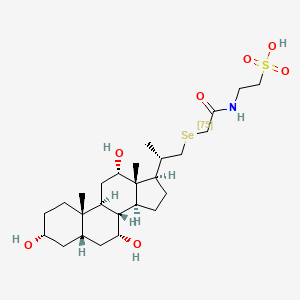
Tauroselcholic acid se-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium (75Se) tauroselcholic acid is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Diagnostic Utility in Bile Acid Diarrhoea (BAD) and Malabsorption
Tauroselcholic Acid Se-75, also known as SeHCAT, is a radiopharmaceutical primarily used in diagnosing Bile Acid Diarrhoea (BAD) and Bile Acid Malabsorption (BAM). Recent studies have shown that SeHCAT scanning is a powerful tool in diagnosing these conditions, which are often overlooked despite being a common cause of chronic diarrhea. A 2017 study by Kurien et al. highlighted its effectiveness in diagnosing BAD/BAM, emphasizing new evidence supporting its use since previous reviews (Kurien, Thurgar, Davies, Akehurst, & Andreyev, 2017)(source).
Cost-Effectiveness in Healthcare
SeHCAT's cost-effectiveness in healthcare systems has been evaluated. A 2022 study by Westwood et al. concluded that using SeHCAT for investigating adults with chronic unexplained diarrhea resulted in cost-effective diagnostic strategies, especially when considering treatment response rates and quality-adjusted life-year gains (Westwood, Ramos, Armstrong, Ryczek, Penton, Holleman, Noake, & Al, 2022)(source).
Enhanced Diagnostic Techniques
Advancements in diagnostic techniques involving SeHCAT have been researched. Willson and Meades (2022) evaluated the use of uncollimated gamma camera measurements in SeHCAT studies, offering a practical and robust method for retention calculation, potentially leading to improved diagnostic accuracy and patient safety (Willson & Meades, 2022)(source).
Variability and Standardization in Clinical Use
Research by Summers et al. (2016) on SeHCAT provision and practice across the UK highlighted the variability in its clinical use, pointing to a need for standardized patient care-pathways and better understanding of optimal management strategies for BAM (Summers, Peacock, Coker, McMillan, Ofuya, Lewis, Keevil, Logan, Mclaughlin, & Reid, 2016)(source).
Link to Other Conditions
A study by Kwok et al. (2017) found a high prevalence of non-alcoholic fatty liver disease (NAFLD) in patients with BAM, suggesting a potential link between these conditions and indicating the importance of considering BAM in patients with NAFLD (Kwok, Li, Coster, Brunt, Corrigan, & Baburajan, 2017)(source).
Eigenschaften
CAS-Nummer |
75018-70-1 |
|---|---|
Produktname |
Tauroselcholic acid se-75 |
Molekularformel |
C26H45NO7SSe |
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |
InChI-Schlüssel |
JCMLWGQJPSGGEI-DJQDYNOGSA-N |
Isomerische SMILES |
C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyme |
(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)
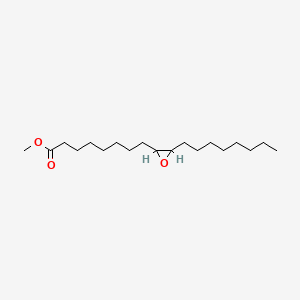


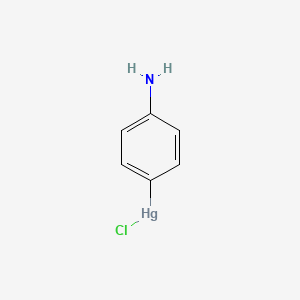
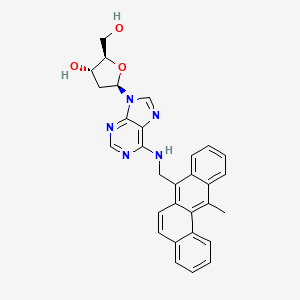
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)

